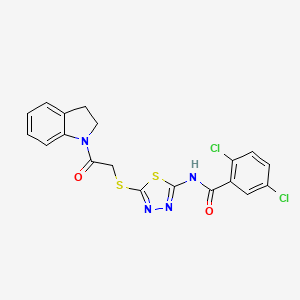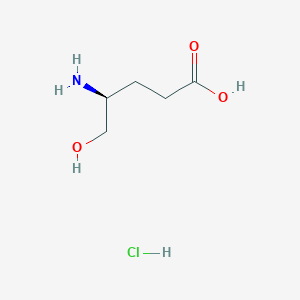
2-(Diethoxymethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholines has been extensively studied. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 2-(Diethoxymethyl)morpholine is C10H21NO3, with an average mass of 203.279 Da and a monoisotopic mass of 203.152145 Da . Morpholine is a six-membered heterocyclic compound where we can find two hetero atoms, Oxygen & Nitrogen .Chemical Reactions Analysis
Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 248.8±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 66.6±21.8 °C .科学的研究の応用
Hydrogen Sulfide-Releasing Molecules
One study characterizes a novel, water-soluble, slow-releasing hydrogen sulfide compound, GYY4137, which exhibits vasodilator and antihypertensive activity. This compound is likely useful for studying the biological effects of hydrogen sulfide and may have therapeutic value in cardiovascular disease (Li et al., 2008).
Photodynamic Therapy Agents
Research into phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups has shown potential for photodynamic therapy. These derivatives exhibit moderate to high quantum yields of singlet oxygen production and have shown promising results in in vitro models using cancer cell lines (Kucińska et al., 2015).
Synthesis and Chemical Properties
A study on the chloroalkylation of (diethoxyphosphinoylmethyl)furans outlines reactions with various agents, including morpholine, to form chloromethyl derivatives. These compounds have potential applications in synthetic chemistry (Pevzner, 2008).
Electrochemical Oxidation
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline has been investigated, revealing insights into the instability and reaction pathways of electrochemically generated p-benzoquinonediimine derivatives (Beiginejad & Nematollahi, 2013).
Biocompatible Copolymers
A study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine in protic media discusses the synthesis of well-defined MPC-based block copolymers. These copolymers have significant implications for biomedical applications (Ma et al., 2003).
Photodynamic Activity Against Oral Cancer
Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups incorporated into liposomes have shown promising photodynamic activity against oral cancer cell lines. The study highlights the importance of the physicochemical properties of these compounds in their biological activity (Skupin-Mrugalska et al., 2018).
Biological and Pharmacological Properties
The medicinal chemistry of 2,2,4-substituted morpholines reveals a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. This study underscores the versatility and potential of morpholines in drug development (Rekka & Kourounakis, 2010).
Safety and Hazards
作用機序
Target of Action
Morpholine derivatives have been reported to exhibit inhibitory action against various enzymes and proteins . For instance, morpholine-based thiazoles have been found to inhibit the bovine carbonic anhydrase-II enzyme .
Mode of Action
For example, morpholine-based thiazoles can attach to the bovine CA-II binding site and block its action .
Biochemical Pathways
For instance, morpholine-modified ruthenium-based agents have been found to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .
Pharmacokinetics
Morpholine-based thiazoles have been reported to possess attributes conducive to potential drug development, suggesting favorable pharmacokinetic properties .
Result of Action
Morpholine-modified ruthenium-based agents have been reported to exhibit antibacterial activity, destroy bacterial membranes, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
生化学分析
Biochemical Properties
2-(Diethoxymethyl)morpholine plays a role in biochemical reactions, particularly in the synthesis of other compounds. It is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
Cellular Effects
Morpholine derivatives have been used widely in the zebrafish community to transiently knock down the function of target genes
Molecular Mechanism
The synthesis of morpholine derivatives involves Michael addition, hydrazinolysis, and Curtius rearrangements . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Morpholine degradation is completed primarily by the Mycobacterium genus . Morpholine monooxygenase is an important enzyme in this pathway .
特性
IUPAC Name |
2-(diethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDALEPXSNHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CNCCO1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

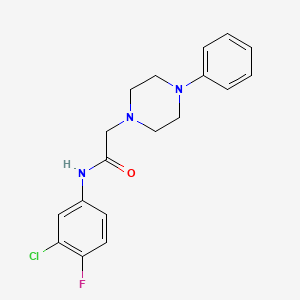

![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2683596.png)
![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)
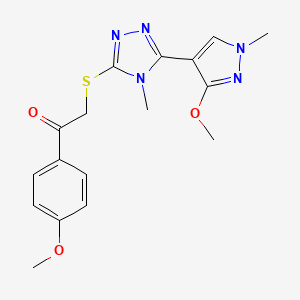
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
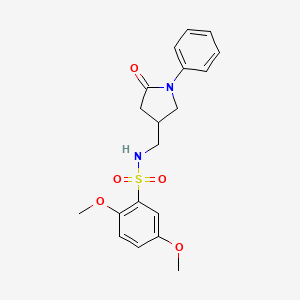
![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)

![N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683607.png)
